Vegfr-IN-3
Description
Properties
Molecular Formula |
C27H28N2O6 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C27H28N2O6/c1-17(30)29-24(16-23(28-29)19-14-25(32-3)27(34-5)26(15-19)33-4)18-6-8-21(9-7-18)35-22-12-10-20(31-2)11-13-22/h6-15,24H,16H2,1-5H3 |
InChI Key |
OOUJTRJSBXNCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-IN-3 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Formation of the core structure: This step often involves cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of functional groups such as amines, hydroxyls, or halogens through substitution reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Large reactors are used to carry out the reactions in batches.
Continuous flow synthesis: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Comparative Biochemical Activity of VEGFR-3 Inhibitors
The search results highlight EVT801, a selective VEGFR-3 inhibitor, which provides a framework for understanding potential reaction mechanisms for similar compounds:
-
Potency : EVT801 exhibits an IC₅₀ of 24 nmol/L for VEGFR-3 in cellular assays, with 10-fold selectivity over VEGFR-2 (IC₅₀ = 248 nmol/L) and 100-fold over VEGFR-1 (IC₅₀ = 2,130 nmol/L) .
-
Metabolism : EVT801 undergoes O-demethylation to form the active metabolite SAR401849, which retains comparable potency (IC₅₀ = 32 nmol/L for VEGFR-3) .
Table 1: Selectivity Profiles of VEGFR Inhibitors
| Compound | VEGFR-3 IC₅₀ (nmol/L) | VEGFR-2 IC₅₀ (nmol/L) | VEGFR-1 IC₅₀ (nmol/L) |
|---|---|---|---|
| EVT801 | 24 | 248 | 2,130 |
| SAR401849 | 32 | 398 | Not reported |
Structural Determinants of VEGFR Inhibition
Key structural features influencing VEGFR inhibitor activity include:
-
Domain Interactions : Membrane-proximal domains (D4-7) of VEGFR-3 enable ligand-induced receptor dimerization via homotypic interactions in D5 and D7, which are critical for inhibitor binding .
-
Hydrophobic Surfaces : Inhibitors like EVT801 likely target the hydrophobic interface formed by loops L1 and L3 of VEGF ligands, which interact with VEGFR-2/VEGFR-3 domains .
Kinase Selectivity and Off-Target Effects
EVT801 demonstrates high selectivity across 369 kinases, with minimal off-target activity . This suggests that optimized VEGFR inhibitors prioritize:
-
Binding Pocket Geometry : Targeting residues unique to VEGFR-3 (e.g., Thr446 and Lys516 in D5) to avoid cross-reactivity with other kinases .
-
Metabolic Stability : O-demethylation pathways (as seen in EVT801 → SAR401849) reduce toxicity and enhance pharmacokinetics .
Challenges in VEGFR Inhibitor Development
-
Receptor Heterodimerization : VEGF-C stimulation induces VEGFR-2/VEGFR-3 heterodimers, complicating inhibitor specificity .
-
Phosphorylation Dynamics : Tyrosine residues in the VEGFR-3 carboxyl-terminal tail (e.g., Tyr1233, Tyr1267, Tyr1333) are critical for downstream signaling and may influence inhibitor efficacy .
Note on Data Limitations
The absence of specific data on "Vegfr-IN-3" in the provided sources underscores the importance of consulting specialized chemical databases (e.g., PubChem, ChEMBL) or peer-reviewed synthesis studies for direct reaction details. The exclusion of and aligns with the requirement to prioritize authoritative sources such as AACR Journals (Cancer Research Communications) and Proceedings of the National Academy of Sciences .
Scientific Research Applications
Vegfr-IN-3 has a wide range of scientific research applications, including:
Cancer research: Used to study the role of VEGFR-3 in tumor metastasis and lymphangiogenesis.
Drug development: Investigated as a potential therapeutic agent for cancers and other diseases involving abnormal lymphangiogenesis.
Biological studies: Used to explore the signaling pathways and molecular mechanisms involving VEGFR-3
Mechanism of Action
Vegfr-IN-3 exerts its effects by inhibiting the activity of VEGFR-3. This inhibition blocks the signaling pathways involved in lymphangiogenesis and tumor metastasis. The molecular targets include the tyrosine kinase domain of VEGFR-3, which is crucial for its activity .
Comparison with Similar Compounds
Research Findings and Critical Analysis
- This compound: Demonstrates nanomolar-range efficacy, making it a strong candidate for further preclinical validation. Its dual activity against ovarian and breast cancer cells underscores its versatility .
- VEGFR-2-IN-27 : Structural complexity (e.g., fluorine substitution and urea linkage) may improve binding affinity to VEGFR-2’s ATP-binding pocket, but the lack of published IC50 limits direct efficacy comparisons .
Conclusion this compound stands out for its potent anti-proliferative effects across multiple cancer cell lines, while VEGFR-2-IN-27 offers a template for designing isoform-selective inhibitors.
Q & A
Q. What is the molecular mechanism of VEGFR-IN-3 in inhibiting VEGFR signaling pathways?
this compound acts as a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), blocking kinase activity by competitively binding to the ATP-binding site. This inhibition disrupts downstream signaling pathways like MAPK/ERK and PI3K/AKT, critical for angiogenesis and tumor growth. Experimental validation typically involves kinase inhibition assays and Western blotting to confirm pathway suppression .
Q. What in vitro models are commonly used to assess this compound efficacy, and what are their limitations?
OVCAR-4 (ovarian cancer) and MDA-MB-468 (breast cancer) cell lines are standard models due to their high VEGFR expression. Limitations include lack of tumor microenvironment complexity (e.g., stromal interactions, hypoxia) and potential off-target effects in co-culture systems. Researchers should pair in vitro data with 3D spheroid or endothelial tube formation assays to better mimic physiological conditions .
Q. How do the IC50 values of this compound against OVCAR-4 and MDA-MB-468 cells inform its therapeutic potential?
The reported IC50 values (0.29 μM and 0.35 μM, respectively) suggest potent anti-proliferative activity. However, these values must be contextualized with pharmacokinetic parameters (e.g., bioavailability, plasma half-life) and toxicity profiles from in vivo studies. Dose-response curves should be generated with at least six concentrations and triplicate replicates to ensure accuracy .
Advanced Research Questions
Q. How should researchers design dose-response experiments to accurately determine this compound's IC50 values across different cell lines?
- Use a logarithmic concentration range (e.g., 0.01–10 μM) to capture the full sigmoidal curve.
- Normalize data to vehicle-treated controls and include positive controls (e.g., known VEGFR inhibitors).
- Apply nonlinear regression models (e.g., four-parameter logistic curve) and validate with statistical tests (e.g., R² > 0.95).
- Document assay conditions (e.g., incubation time, serum concentration) to ensure reproducibility .
Q. What methodologies are recommended for validating the specificity of this compound towards VEGFR compared to other kinase targets?
- Perform kinase profiling assays against a panel of 50–100 kinases to identify off-target interactions.
- Use computational docking studies to analyze binding affinity to VEGFR vs. structurally similar kinases (e.g., PDGFR, FGFR).
- Validate specificity via rescue experiments: overexpress VEGFR in resistant cell lines and measure restored sensitivity .
Q. How can contradictory findings between in vitro and in vivo efficacy studies of this compound be systematically analyzed and resolved?
- Assess bioavailability and metabolic stability using pharmacokinetic studies (e.g., plasma concentration-time curves).
- Evaluate tumor microenvironment factors (e.g., hypoxia-induced VEGF upregulation) that may reduce drug efficacy in vivo.
- Use orthotopic or patient-derived xenograft (PDX) models to bridge the gap between cell-based and animal studies .
Data Analysis and Reproducibility
Q. What are the best practices for ensuring reproducibility in this compound studies, particularly regarding assay conditions and data reporting?
- Standardize cell culture conditions (e.g., passage number, media composition) and document deviations.
- Report raw data alongside normalized values in supplementary materials.
- Use controlled vocabularies for metadata (e.g., MIAME for microarray data) and persistent identifiers (DOIs) for datasets .
Q. How should researchers approach the statistical analysis of this compound's anti-angiogenic effects in heterogeneous tumor models?
- Apply mixed-effects models to account for intra-tumor heterogeneity.
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data.
- Include effect size calculations (e.g., Cohen’s d) to contextualize biological significance beyond p-values .
Contradiction and Complexity Management
Q. What strategies can be employed to reconcile discrepancies in this compound's reported efficacy across different cancer types or experimental models?
- Conduct meta-analyses to identify confounding variables (e.g., differential VEGFR isoform expression).
- Apply contradiction matrices to isolate technical vs. biological factors (e.g., assay sensitivity vs. tumor clonal diversity).
- Collaborate with cross-disciplinary teams to validate hypotheses using complementary techniques (e.g., single-cell RNA sequencing) .
Future Research Directions
Q. What are the critical parameters to consider when designing combination therapy studies involving this compound and other anticancer agents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
